molecular formula C12H9NO3S B2815562 2-[(Thien-2-ylcarbonyl)amino]benzoic acid CAS No. 33405-06-0

2-[(Thien-2-ylcarbonyl)amino]benzoic acid

Cat. No. B2815562
CAS RN: 33405-06-0
M. Wt: 247.27
InChI Key: OGUBBDMPILZTQG-UHFFFAOYSA-N
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Description

“2-[(Thien-2-ylcarbonyl)amino]benzoic acid” is a biochemical compound with the molecular formula C12H9NO3S and a molecular weight of 247.27 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H12NO3S/c1-14(12(15)11-7-4-8-18-11)10-6-3-2-5-9(10)13(16)17/h2-8,18H,1H3,(H,16,17) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.27 . It is stored at a temperature of 28°C .

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

The compound 2-[(Thien-2-ylcarbonyl)amino]benzoic acid, although not directly mentioned, is related to various research areas involving the synthesis of biologically active molecules and the study of their interactions. For instance, the study on the metallation of pyridines and quinolines showcases the synthesis of biologically active aza-anthraquinones and heterocyclic quinones, indicating the potential utility of related compounds in synthetic chemistry and drug development (Rebstock et al., 2004). Another study outlines a scalable process for synthesizing key intermediates for AVP antagonist Conivaptan Hydrochloride, illustrating the compound's relevance in the synthesis of pharmaceutical intermediates (Tsunoda et al., 2005).

Antimicrobial Activities

Research into benzothiazole-imino-benzoic acid ligands and their metal complexes has demonstrated antimicrobial activities against several bacterial strains, suggesting potential applications in developing new antimicrobial agents (Mishra et al., 2019). This area of research is crucial for addressing the growing problem of antibiotic resistance.

Synthetic Methodologies

Studies have also focused on synthetic methodologies, such as the use of Curtius Rearrangement for transforming 2-(alkylcarbonyl)benzoic acids into azide and urea derivatives, highlighting the versatility of related compounds in synthetic organic chemistry (Khouili et al., 2021). Another study developed novel fluorescence probes for detecting reactive oxygen species, indicating the compound's role in developing analytical and diagnostic tools (Setsukinai et al., 2003).

Drug Development and Bioactivity Screening

There is research on the one-pot synthesis of N-benzyl-2-aminobenzoic acid for antibacterial activity screening, although the specific compound showed no antibacterial activity, it underscores the importance of such compounds in the search for new bioactive molecules (Odion et al., 2021).

properties

IUPAC Name

2-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUBBDMPILZTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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